![molecular formula C12H12ClN3O2S B5831476 5-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide](/img/structure/B5831476.png)
5-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide
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Overview
Description
5-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide is a chemical compound with potential applications in scientific research. It belongs to the class of benzamide derivatives and has been studied for its mechanism of action and physiological effects.
Mechanism of Action
The mechanism of action of 5-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide is not fully understood. However, studies have suggested that it may work by inhibiting certain enzymes and signaling pathways that are involved in cancer growth and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 5-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide has biochemical and physiological effects on the body. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve immune function in animal models. However, further studies are needed to fully understand the effects of this compound on the human body.
Advantages and Limitations for Lab Experiments
The advantages of using 5-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide in lab experiments include its potential as an anti-inflammatory and anti-cancer agent. However, limitations include the lack of understanding of its mechanism of action and potential side effects.
Future Directions
For the study of 5-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide include further research into its mechanism of action and potential applications as an anti-inflammatory and anti-cancer agent. Additionally, studies could be conducted to evaluate its potential as a therapeutic agent for other diseases, such as autoimmune disorders and infectious diseases.
Synthesis Methods
The synthesis of 5-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide can be achieved through a multi-step process involving the reaction of 2-methoxybenzoic acid with thionyl chloride, followed by the reaction with hydrazine hydrate and ethyl chloroacetate. The resulting product is then reacted with chloroacetyl chloride to obtain the desired compound.
Scientific Research Applications
The compound 5-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been studied for its potential as an anti-inflammatory and anti-cancer agent. Studies have shown that this compound has the ability to inhibit the growth of cancer cells and reduce inflammation in animal models.
properties
IUPAC Name |
5-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O2S/c1-3-10-15-16-12(19-10)14-11(17)8-6-7(13)4-5-9(8)18-2/h4-6H,3H2,1-2H3,(H,14,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBZNYGAOWXFDPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2=C(C=CC(=C2)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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